tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a pyrrolidine ring with benzyloxy and hydroxymethyl substituents, makes it a valuable building block in the development of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a formaldehyde equivalent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl alcohol, formaldehyde, tert-butyl alcohol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds and enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an intermediate that undergoes further transformation to produce the active pharmaceutical ingredient. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Hydroxy-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the benzyloxy group, which can affect its reactivity and applications.
(2R,4R)-4-Benzyloxy-2-methylpyrrolidine-1-carboxylic acid tert-butyl ester: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its combination of benzyloxy and hydroxymethyl substituents on the pyrrolidine ring. This structural feature provides distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
869527-82-2 |
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Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-2-(hydroxymethyl)-4-phenylmethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-15(9-14(18)11-19)21-12-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m1/s1 |
InChI Key |
HPMDGCWVWAKGEX-HUUCEWRRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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